molecular formula C13H20BNO5S B1473008 (2-Methoxy-5-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid CAS No. 1704080-74-9

(2-Methoxy-5-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid

Cat. No. B1473008
CAS RN: 1704080-74-9
M. Wt: 313.2 g/mol
InChI Key: OYYXPVOFAXQXHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-Methoxy-5-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid” is a boronic acid derivative . Boronic acids are commonly used as building blocks and synthetic intermediates . They have been widely studied in medicinal chemistry due to their potential biological applications . This compound has a molecular formula of C13H20BNO5S and a molecular weight of 313.2 g/mol.


Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . The synthesis of boronic acids is relatively simple and well-known . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .


Molecular Structure Analysis

The molecular structure of “(2-Methoxy-5-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid” consists of a boronic acid group attached to a phenyl ring, which is further substituted with a methoxy group and a sulfonyl group attached to a methylpiperidinyl group .


Chemical Reactions Analysis

Boronic acids can be used as building blocks and synthetic intermediates . They can undergo various chemical reactions, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

properties

IUPAC Name

[2-methoxy-5-(4-methylpiperidin-1-yl)sulfonylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO5S/c1-10-5-7-15(8-6-10)21(18,19)11-3-4-13(20-2)12(9-11)14(16)17/h3-4,9-10,16-17H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYXPVOFAXQXHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxy-5-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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